(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
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Overview
Description
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is a chemical compound with a specific stereochemistry It features a chloro group, a hydroxy group, and a methoxyphenyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and chloroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Scientific Research Applications
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-3-chloro-1-(4-hydroxyphenyl)propane-1,2-diol: Lacks the methoxy group.
(1R,2S)-3-chloro-1-(3-methoxyphenyl)propane-1,2-diol: Lacks the hydroxy group.
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol: Has a different diol position.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the specific stereochemistry, makes (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol unique
Properties
CAS No. |
832699-72-6 |
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Molecular Formula |
C10H13ClO4 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO4/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10,12-14H,5H2,1H3/t8-,10-/m1/s1 |
InChI Key |
YGHRQWKTVXMGDU-PSASIEDQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CCl)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CCl)O)O)O |
Origin of Product |
United States |
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